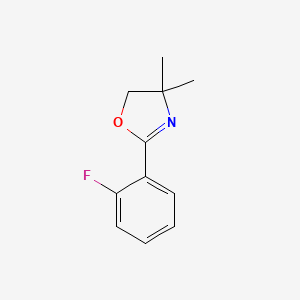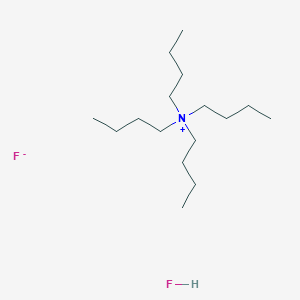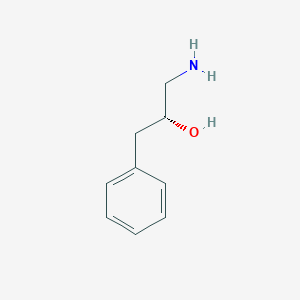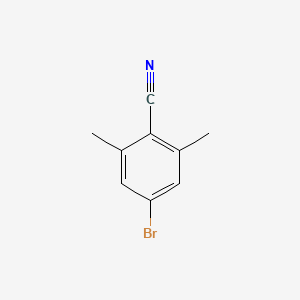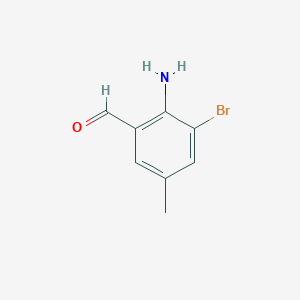
2-氨基-3-溴-5-甲基苯甲醛
描述
The compound of interest, 2-Amino-3-bromo-5-methylbenzaldehyde, is a derivative of benzaldehyde with an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of 2-Amino-3-bromo-5-methylbenzaldehyde.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, has been reported through multi-step processes. For instance, one method involves the bromination of methyl-o-amino benzoate followed by conversion to a benzoylhydrazide and subsequent oxidation to yield the desired dibromobenzaldehyde . Another approach starts with o-nitrobenzaldehyde, which is reduced to o-amino benzaldehyde and then brominated . These methods suggest that the synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde could potentially be achieved through similar bromination and functional group manipulation strategies.
Molecular Structure Analysis
Studies on compounds such as 2-amino-5-bromobenzoic acid have employed techniques like FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT) calculations, to analyze molecular conformation and vibrational spectra . These analyses can provide insights into the most stable conformers and the influence of substituents on molecular stability and structure. The molecular structure of 2-Amino-3-bromo-5-methylbenzaldehyde would likely be influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of aromatic aldehydes with various reagents has been explored in the literature. For example, a study on the derivatization of aromatic aldehydes for liquid chromatography demonstrates the selective reaction of these compounds in acidic media . Additionally, the reaction of 5-bromo-2-hydroxybenzaldehyde with aminosilanes to form benzaldimine derivatives indicates the potential for 2-Amino-3-bromo-5-methylbenzaldehyde to undergo similar condensation reactions . The presence of the amino group could also facilitate the formation of Schiff bases and other nitrogen-containing heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For instance, the vibrational spectra and electronic properties of 2-amino-5-bromobenzoic acid methyl ester have been studied, revealing information about the molecule's dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 2-Amino-3-bromo-5-methylbenzaldehyde. The presence of the bromine atom is likely to increase the molecular weight and influence the boiling and melting points, while the amino and methyl groups could affect the solubility and reactivity.
科研应用
手性配体合成及应用
李媛媛(2011)的研究展示了从溴苯甲醛衍生物合成手性氨醇多齿配体,展示了它们作为手性溶剂化剂用于类似布洛芬和曼德酸的羧酸的应用。这表明2-氨基-3-溴-5-甲基苯甲醛有可能用于合成具有应用于不对称合成和手性分辨过程的新型手性配体(Li Yuan-yuan, 2011)。
新型合成方法
薛华宇(2007)探索了一个涉及溴化和相关苯甲醛化合物的进一步化学转化的多步合成过程,优化了高产率生产的条件。这表明了为相关化合物开发高效合成途径的潜力,包括2-氨基-3-溴-5-甲基苯甲醛,在合成有机化学中可能具有价值(Xue Hua-yu, 2007)。
Friedländer合成和配体开发
易虎等人(2003)对通过Friedländer缩合合成6-溴喹啉衍生物的研究涉及类似溴苯甲醛衍生物,突显了该化合物在开发新型螯合配体方面的实用性。这项工作指向了2-氨基-3-溴-5-甲基苯甲醛在创造在配位化学和材料科学中具有重要应用的复杂分子方面的潜力(易虎,张刚,R. Thummel,2003)。
液晶和阻燃分子
Z. Jamain等人(2020)合成了基于环三磷氮酯核心的含席夫碱和酰胺连接单元的新化合物,起始于溴苯甲醛的衍生物。这些化合物展示了液晶性能和增强的阻燃能力,表明类似结构的化合物,如2-氨基-3-溴-5-甲基苯甲醛,可能在先进材料科学中找到应用(Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020)。
Safety And Hazards
The safety data sheet for 2-Amino-3-bromo-5-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
性质
IUPAC Name |
2-amino-3-bromo-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTPLJBXIOJOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-methylbenzaldehyde | |
Synthesis routes and methods
Procedure details







免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


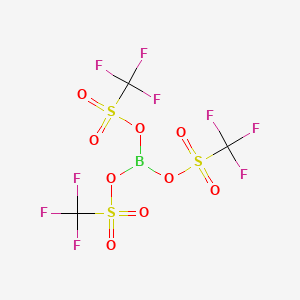
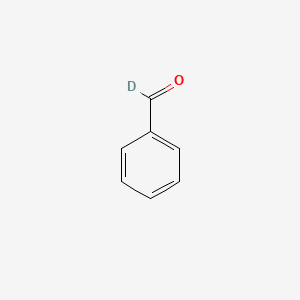
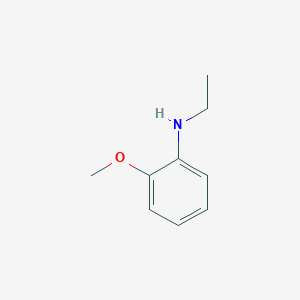
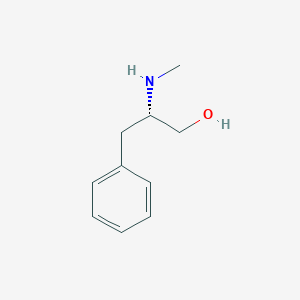
![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
